2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol
Description
2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol is a structurally complex molecule featuring a dual piperidine-piperazine framework linked to a naphthalen-1-ylmethyl substituent and an ethanol moiety . Preliminary studies suggest applications in neuropharmacology, such as modulating mood disorders or neurodegenerative diseases .
Properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H31N3O/c26-17-16-23-12-14-25(15-13-23)21-8-10-24(11-9-21)18-20-6-3-5-19-4-1-2-7-22(19)20/h1-7,21,26H,8-18H2 |
InChI Key |
STSGHVFEXNZSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield naphthalen-1-ylmethylpiperidin-4-ylpiperazin-1-ylacetaldehyde or naphthalen-1-ylmethylpiperidin-4-ylpiperazin-1-ylacetic acid.
Scientific Research Applications
2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
Role of the Dual Piperidine-Piperazine Framework
The target compound’s dual-ring system distinguishes it from mono-ring analogs (e.g., 2-(4-(2-Naphthalenyl)ethyl)piperidine), enabling simultaneous interactions with multiple receptor subtypes. For example, piperazine is associated with serotonin receptor binding, while piperidine may enhance dopamine receptor affinity .
Impact of Naphthalene vs. Halogenated Substituents
Conversely, bromophenoxy derivatives () retain lipophilicity but introduce steric bulk, altering binding kinetics.
Functional Group Variations
- Ethanol vs. Ketone: The ethanol moiety in the target compound improves solubility and hydrogen-bonding capacity compared to ketone-containing analogs (e.g., ), which may favor metabolic stability but reduce polarity.
- Aromatic Linkages: Compounds with naphthyloxy or aniline groups () prioritize interactions with non-neurological targets (e.g., anticancer activity), highlighting the importance of the naphthalenylmethyl-piperidine linkage for neuropharmacology.
Neuropharmacological Potential
- Receptor Selectivity : The dual-ring structure shows preliminary affinity for 5-HT1A and D2 receptors, suggesting utility in treating depression or schizophrenia .
- Lipophilicity : The naphthalenylmethyl group confers logP values ~3.5, comparable to CNS drugs like risperidone, indicating favorable brain uptake .
Biological Activity
The compound 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic molecule characterized by its unique structural features, which include a naphthalene moiety and piperidine rings. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 326.44 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine and piperidine components are known to influence neurotransmitter systems, particularly those related to dopamine and serotonin, which are critical in managing conditions such as depression and anxiety.
Antidepressant Effects
Research indicates that compounds similar to 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol exhibit significant antidepressant-like effects in animal models. A study found that derivatives of piperazine showed enhanced binding affinity for serotonin receptors, leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the efficacy of existing cancer treatments .
Study on Antidepressant Activity
A study published in a peer-reviewed journal assessed the antidepressant properties of piperazine derivatives, including those structurally similar to our compound. The results showed that these compounds significantly reduced depressive-like behaviors in rodents, suggesting a potential therapeutic application for mood disorders .
Cancer Cell Line Studies
Another research effort focused on the anticancer activity of piperazine derivatives. The study utilized various human cancer cell lines and reported that compounds with structural similarities to 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol exhibited promising results in inhibiting cell proliferation and inducing apoptosis .
Comparative Analysis
To understand the unique properties of 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol , it is essential to compare it with similar compounds. The following table summarizes key data:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol | 18 | Antidepressant; Cytotoxicity in cancer |
| Piperazine Derivative A | 25 | Moderate antidepressant effects |
| Piperazine Derivative B | 30 | Low cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
